3-bromo-1-cyclobutyl-1H-pyrazole
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Overview
Description
3-Bromo-1-cyclobutyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a bromine atom and a cyclobutyl group in this compound makes it unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One-Pot Condensation: One common method for synthesizing pyrazoles involves the one-pot condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates.
Cycloaddition Reactions: Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, followed by bromination.
Industrial Production Methods
Industrial production methods for 3-bromo-1-cyclobutyl-1H-pyrazole typically involve large-scale synthesis using the above-mentioned routes. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 3-Bromo-1-cyclobutyl-1H-pyrazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-cyclobutyl-1H-pyrazole .
Scientific Research Applications
3-Bromo-1-cyclobutyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1-cyclobutyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the cyclobutyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can act as an enzyme inhibitor by binding to the active site and blocking substrate access . Additionally, it can participate in hydrogen bonding and hydrophobic interactions, further stabilizing its binding to the target .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: This compound is similar in structure but has a methyl group instead of a cyclobutyl group.
3-Bromo-1H-pyrazole: This compound lacks the cyclobutyl group, making it less sterically hindered.
Uniqueness
The presence of the cyclobutyl group in 3-bromo-1-cyclobutyl-1H-pyrazole makes it unique compared to its analogs. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9BrN2 |
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Molecular Weight |
201.06 g/mol |
IUPAC Name |
3-bromo-1-cyclobutylpyrazole |
InChI |
InChI=1S/C7H9BrN2/c8-7-4-5-10(9-7)6-2-1-3-6/h4-6H,1-3H2 |
InChI Key |
BKMNQQKNKFEHAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=CC(=N2)Br |
Origin of Product |
United States |
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